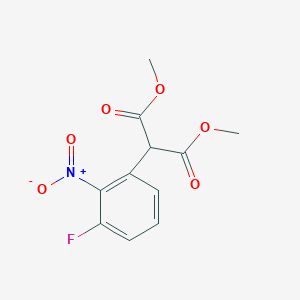

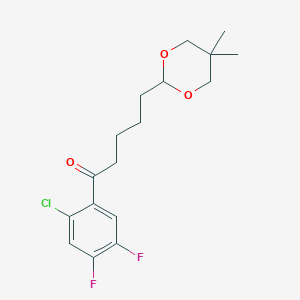

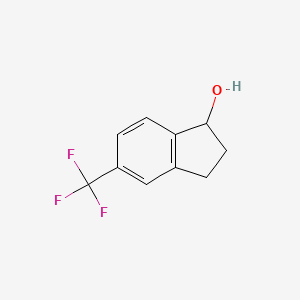

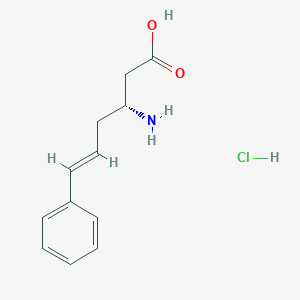

2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chlorophenyl compounds often involves condensation reactions and the use of specific reagents to introduce chloro and fluoro groups into the phenyl ring. For example, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal leads to the formation of various heterocyclic compounds, demonstrating the reactivity of chlorophenyl ketones in the presence of binucleophiles . Although the specific synthesis of the compound is not detailed, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is often characterized by X-ray diffraction, which provides information about the crystal system, space group, and unit cell parameters. For instance, a related compound crystallizes in the monoclinic crystal system with a specific space group and exhibits intermolecular hydrogen bonds and intramolecular interactions . These structural details are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Chlorophenyl compounds can undergo various chemical reactions, including heterocyclization and the formation of isoflavones, as demonstrated in the synthesis of 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one . The reactivity of these compounds is influenced by the presence of chloro and fluoro substituents, which can affect the electron density and steric hindrance on the phenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are closely related to their molecular structure. The presence of halogen substituents can influence the melting point, boiling point, solubility, and stability of the compound. The crystal structure analysis provides insights into the potential intermolecular forces that can affect these properties . Additionally, the steric structure of such compounds can determine their regio- and stereoselectivity in chemical reactions, as seen in the formation of 2-[1-(3-chlorophenyl)-2,2,2-trifluoroethoxy]-3-(trichloromethyl)-6,7-benzo-1,4,2λ5-dioxaphosphepin-5-one 2-oxide .

Scientific Research Applications

Synthesis Methodologies

Research into regioselective metalation techniques has led to the development of novel synthesis routes for complex molecules. For example, Straub (1993) demonstrated the synthesis of naphthyridines via regioselective lithiation, highlighting a method that could be relevant for derivatives of the compound Straub, 1993.

Polymer and Material Science

In the field of polymer and material science, Jørgensen and Krebs (2005) explored the synthesis of oligophenylenevinylenes for use in photovoltaic cells, demonstrating the utility of similar dioxane derivatives in solar energy applications Jørgensen & Krebs, 2005.

Catalysis and Synthetic Efficiency

Heravi (2009) focused on the synthesis of 1,8-dioxo-octahydro-xanthenes, utilizing a catalyst under solvent-free conditions. This reflects the broader interest in using similar compounds to enhance synthetic routes and catalytic efficiency Heravi, 2009.

Advanced Organic Synthesis

Sosnovskikh (1998) investigated the condensation of nitriles with 2-hydroxy-4,6-dimethylacetophenone, a process that could be analogous to reactions involving the compound of interest, particularly in the synthesis of chromanones Sosnovskikh, 1998.

properties

IUPAC Name |

1-(2-chloro-4,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClF2O3/c1-17(2)9-22-16(23-10-17)6-4-3-5-15(21)11-7-13(19)14(20)8-12(11)18/h7-8,16H,3-6,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYSVENAKRJHBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2Cl)F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646075 |

Source

|

| Record name | 1-(2-Chloro-4,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |

CAS RN |

898757-35-2 |

Source

|

| Record name | 1-(2-Chloro-4,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

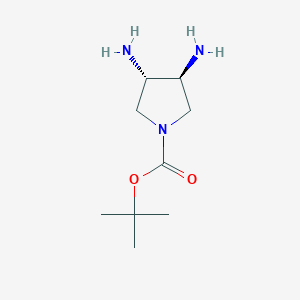

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)

![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)